(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate
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Overview
Description
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is a peptide-based molecule that includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a para-aminobenzyloxycarbonyl (PAB) group. The compound is often utilized in the development of antibody-drug conjugates and other targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids, including alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group, are sequentially added using coupling reagents such as HBTU or DIC. The PEG3 linker and Fmoc protecting group are incorporated during the synthesis. The final step involves the addition of the PAB group.
Industrial Production Methods
Industrial production of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using reagents like piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds using coupling reagents.
Cleavage Reactions: Detachment from the solid resin using TFA.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal; TFA (95%) for Trt removal.
Coupling: HBTU or DIC in the presence of DIPEA.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major products formed from these reactions include the desired peptide sequence with or without the PEG3 linker and PAB group, depending on the reaction conditions.
Scientific Research Applications
Chemistry
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is used in the synthesis of complex peptides and proteins. It serves as a building block for creating peptide-based drugs and biomaterials.
Biology
In biological research, the compound is utilized in the study of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine
The compound is a key component in the development of antibody-drug conjugates (ADCs), which are used for targeted cancer therapy. ADCs combine the specificity of antibodies with the cytotoxicity of drugs to selectively target and kill cancer cells .
Industry
In the pharmaceutical industry, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is employed in the production of peptide therapeutics and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB involves its incorporation into larger molecular structures, such as ADCs. The PEG3 linker provides flexibility and solubility, while the PAB group facilitates the release of the active drug upon reaching the target site. The compound targets specific molecular pathways, such as the transforming growth factor-beta (TGF-β) signaling pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB group, used in similar applications but with different release mechanisms.
Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB groups, used for simpler peptide synthesis.
Fmoc-PEG3-Ala-Ala: A shorter peptide sequence with similar applications in peptide synthesis.
Uniqueness
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of the PEG3 linker and PAB group, which enhances its solubility and facilitates targeted drug delivery. This makes it particularly valuable in the development of ADCs and other targeted therapies .
Properties
Molecular Formula |
C60H66N6O11 |
---|---|
Molecular Weight |
1047.2 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69) |
InChI Key |
SGPBGTLVZPOASW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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